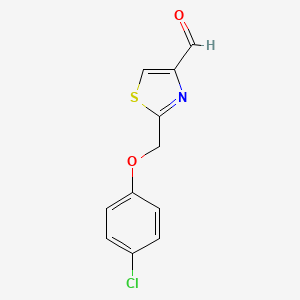
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde
Overview
Description
The compound is a derivative of 2-(4-chlorophenoxymethyl)benzoic acid . Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have been synthesized and exhibit selective and effective antimicrobial properties .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde” are not available, similar compounds such as 2-chloro-4-(4-chlorophenoxy)-hypnone have been synthesized through etherification and acylation reactions .Scientific Research Applications
Synthesis of Derivatives and Heterocycles
Synthesis of Thieno[2,3-d]thiazoles : Utilizing similar compounds to 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde, researchers have synthesized derivatives of thieno[2,3-d]thiazoles, a process involving protecting the aldehyde group and substituting chlorine atoms (Athmani, Farhat, & Iddon, 1992).
Ring Transformations with Amines and Hydrazines : The compound has been used in ring transformation reactions with amines, hydrazines, and hydroxylamine, leading to the creation of various heterocyclic structures (L'abbé et al., 1991).
Synthesis of Fused Ring Heterocycles : By substituting chlorine atoms with unsaturated thiolate or alkoxide, and converting the aldehyde function into 1,3-dipole, the compound is used to create tricyclic heterocycles, which are important in biological applications (Gaonkar & Rai, 2010).
Synthesis of Fluorescent and Photoactive Compounds
Creation of Photoactive Compounds : Research has shown the use of similar compounds in synthesizing photoactive thiazolo[3,2-a][1,3,5]triazines, which have potential applications in material sciences due to their photophysical properties (Sravanthi & Manju, 2015).
Development of Fluorescent Dyes : Compounds like 4-Chloro-2-(Diphenylamino)-1,3-Thiazole-5-Carbaldehyde, similar to the compound , are used to produce fluorescent styryl dyes, showcasing significant potential in optical applications and material sciences (Sekar, Umape, & Patil, 2015).
Antimicrobial and Biological Studies
- Antimicrobial Agent Synthesis : Derivatives of similar compounds have been synthesized and studied for their antimicrobial properties, showing significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Mechanism of Action
Target of Action
Similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid, are known to target broadleaf weeds .
Mode of Action
It can be inferred from related compounds that it may cause uncontrolled growth in its targets, leading to their death .
Biochemical Pathways
Related compounds are known to affect the auxin pathway, leading to uncontrolled growth .
Pharmacokinetics
It is known that similar compounds exhibit good bioavailability .
Result of Action
Related compounds are known to cause rapid, uncontrolled growth in their targets, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde. For instance, the presence of other chemicals, pH levels, and temperature can affect its activity .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in antimicrobial activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes and proteins, leading to the inhibition of bacterial growth . The compound’s interactions with these biomolecules are primarily through binding to active sites, thereby inhibiting their normal functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can disrupt bacterial cell walls, leading to cell lysis and death . Additionally, it can interfere with the normal metabolic processes of cells, leading to altered gene expression and disrupted cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects. At higher doses, toxic effects have been observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have also been noted, with specific dosages required to achieve the desired antimicrobial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity, depending on the target tissues and cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-1-3-10(4-2-8)15-6-11-13-9(5-14)7-16-11/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGLEIDTMTVAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



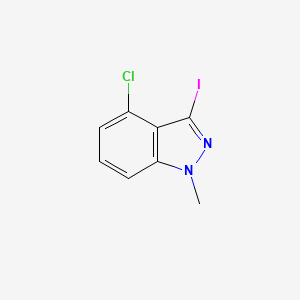
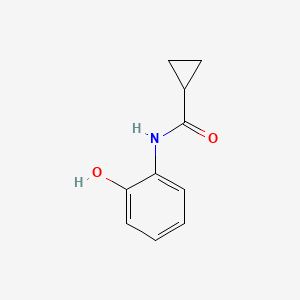
![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
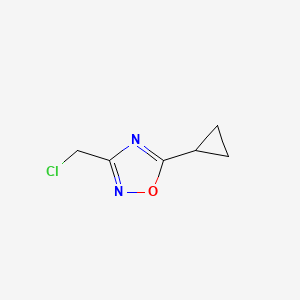
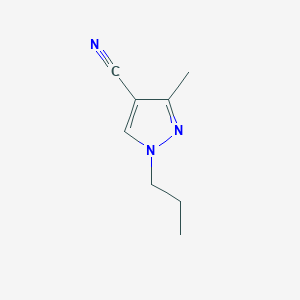
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
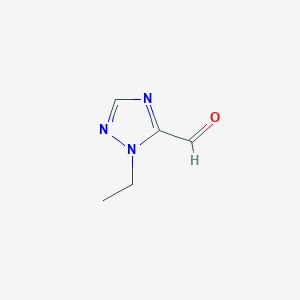
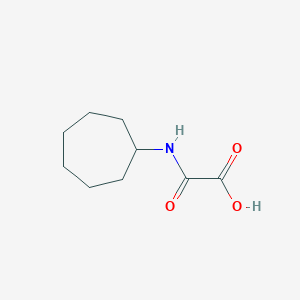
![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)
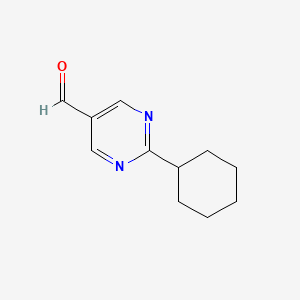
![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)


